molecular formula C12H15BrN2O B7530093 N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamide

N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7530093
M. Wt: 283.16 g/mol
InChI Key: YKJJFISTFJDCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamide, also known as Brn-2-Me-Pyrrolidin-1-Carboxamide, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the protein-protein interaction between BRD4 and CBP/EP300, which plays a crucial role in the regulation of gene expression.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide involves the inhibition of the protein-protein interaction between BRD4 and CBP/EP300. This interaction is essential for the regulation of gene expression, and the inhibition of this interaction leads to the downregulation of the expression of genes that are involved in cancer cell growth, inflammation, and neuronal cell death.
Biochemical and Physiological Effects:
N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway. Moreover, it has been demonstrated to prevent neuronal cell death by reducing the production of reactive oxygen species and inhibiting the activation of caspase-3.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide is its potency and selectivity towards the protein-protein interaction between BRD4 and CBP/EP300. This makes it an ideal compound for studying the role of this interaction in various biological processes. However, one of the limitations of using N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the protein-protein interaction between BRD4 and CBP/EP300. Moreover, the development of novel drug delivery systems for N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide could enhance its bioavailability and efficacy.
Conclusion:
In conclusion, N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide is a synthetic compound that has shown promising results in various scientific research studies. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of the protein-protein interaction between BRD4 and CBP/EP300. Although there are some limitations to its use in lab experiments, there are several future directions for the research on N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide that could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide involves the reaction of 5-bromo-2-methylbenzoic acid with pyrrolidine and carbonyldiimidazole in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. The yield of the synthesis is around 40%.

Scientific Research Applications

N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been demonstrated to have neuroprotective effects by preventing neuronal cell death.

properties

IUPAC Name

N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-4-5-10(13)8-11(9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJJFISTFJDCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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